Folic acid dihydrate

Description

BenchChem offers high-quality Folic acid dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Folic acid dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6.2H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);2*1H2/t12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYNNYOEHBJUQP-LTCKWSDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20273931 | |

| Record name | Folic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20273931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75708-92-8 | |

| Record name | Folic acid dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075708928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Folic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20273931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOLIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S1T5C0JZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Folic acid dihydrate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid, a synthetic form of the water-soluble vitamin B9, is a critical component in numerous physiological processes, primarily one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation. In its common commercial form, folic acid exists as a dihydrate. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of folic acid dihydrate, detailed experimental protocols for its characterization, and a summary of its pivotal role in key metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

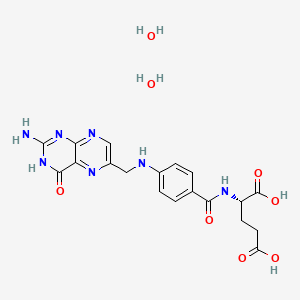

Folic acid is a complex molecule composed of three distinct moieties: a pteridine ring, a para-aminobenzoic acid (PABA) fragment, and a glutamic acid residue.[1] In its solid state, it typically crystallizes with two molecules of water, forming folic acid dihydrate.

The systematic IUPAC name for folic acid is (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid.[2] The dihydrate form incorporates two water molecules into its crystal lattice.

Table 1: Chemical Identifiers of Folic Acid Dihydrate

| Identifier | Value |

| IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate[2] |

| Molecular Formula | C₁₉H₁₉N₇O₆·2H₂O[2] |

| Molecular Weight | 477.43 g/mol [2] |

| CAS Number | 75708-92-8[3] |

| PubChem CID | 135564683[2] |

| InChI Key | ODYNNYOEHBJUQP-LTCKWSDVSA-N[2] |

Physicochemical Properties

The physicochemical properties of folic acid dihydrate are crucial for its formulation, delivery, and biological activity. It is a yellow to orange crystalline powder.[1][4]

Table 2: Physicochemical Properties of Folic Acid Dihydrate

| Property | Value |

| Physical Appearance | Yellow to orange crystalline powder[1][4] |

| Melting Point | Decomposes at approximately 250 °C[5][6] |

| Solubility | - Practically insoluble in cold water and most organic solvents.[4] - Very slightly soluble in boiling water.[4] - Soluble in dilute acids and alkaline solutions.[1][4] - Soluble in 1 M NaOH (50 mg/ml).[7][8] |

| pKa Values | 4.7, 6.8, and 9.0 at 30°C[1] |

| Specific Optical Rotation | +18° to +22° (c=1 in 0.1N NaOH)[3][4] |

| Stability | - Photolabile; inactivated by UV light.[7] - Stable in alkaline solutions in the dark.[7] - Heating destroys both alkaline and acidic solutions.[7] |

Experimental Protocols

X-ray Powder Diffraction (XRPD)

X-ray powder diffraction is a fundamental technique for the solid-state characterization of crystalline materials like folic acid dihydrate.

-

Objective: To confirm the crystalline structure and phase purity of folic acid dihydrate.

-

Methodology:

-

A finely ground powder sample of folic acid dihydrate is packed into a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is compared with reference patterns from crystallographic databases to confirm the identity and crystalline form. Folic acid dihydrate crystallizes in the orthorhombic space group P2₁2₁2₁.

-

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of folic acid dihydrate, including its dehydration and decomposition.

-

Objective: To determine the temperature and enthalpy of dehydration and decomposition.

-

Methodology:

-

DSC: A small, accurately weighed sample of folic acid dihydrate is placed in an aluminum pan, and an empty pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The difference in heat flow to the sample and reference is measured as a function of temperature. Endothermic or exothermic events, such as water loss and decomposition, are observed as peaks in the DSC thermogram. Folic acid does not exhibit a sharp melting point but decomposes around 250 °C.[6]

-

TGA: A sample of folic acid dihydrate is heated in a furnace with a precision balance. The weight of the sample is continuously monitored as the temperature is increased at a constant rate. The resulting TGA curve plots the percentage of weight loss versus temperature, allowing for the quantification of water loss and decomposition products.

-

UV-Visible Spectroscopy

UV-Visible spectroscopy is a common method for the quantitative analysis of folic acid.

-

Objective: To determine the concentration of folic acid in a solution.

-

Methodology:

-

A standard stock solution of folic acid dihydrate is prepared in a suitable solvent, typically 0.1 M NaOH, due to its low solubility in neutral water.[9]

-

A series of standard solutions of known concentrations are prepared by diluting the stock solution.

-

The absorbance of the standard solutions and the unknown sample is measured at the wavelength of maximum absorbance (λmax). Folic acid in 0.1 M NaOH exhibits absorption maxima at approximately 256 nm, 283 nm, and 365 nm.[10]

-

A calibration curve of absorbance versus concentration is plotted using the standard solutions.

-

The concentration of the unknown sample is determined from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of folic acid in various matrices, including pharmaceutical formulations and biological samples.

-

Objective: To accurately quantify folic acid and separate it from potential impurities or degradation products.

-

Methodology (Example Protocol):

-

Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer and an organic modifier like acetonitrile or methanol. For instance, a mobile phase of 40 mM sodium phosphate dibasic and 8% acetonitrile (v/v), adjusted to pH 5.5, can be used.[11]

-

Stationary Phase: A reversed-phase C18 column (e.g., 25 cm × 4.6 mm, 5 µm particle size) is typically employed.[11]

-

Detection: UV detection at a wavelength corresponding to one of the absorbance maxima of folic acid (e.g., 283 nm) is commonly used.[10]

-

Procedure:

-

Standard and sample solutions are prepared in the mobile phase or a compatible solvent.

-

A fixed volume (e.g., 20 µL) of the solution is injected into the HPLC system.[11]

-

The separation is performed isocratically or using a gradient elution at a constant flow rate (e.g., 1 mL/min).

-

The retention time and peak area of folic acid are determined from the chromatogram.

-

Quantification is achieved by comparing the peak area of the sample to that of a standard of known concentration.

-

-

Signaling Pathways and Biological Role

Folic acid is a precursor to a group of coenzymes collectively known as folates. These coenzymes are essential for one-carbon metabolism, a network of interconnected biochemical reactions that transfer one-carbon units. This pathway is fundamental for the de novo synthesis of nucleotides (purines and thymidylate) and the methylation of DNA, RNA, proteins, and lipids.[12][13]

Folate Metabolic Pathway

Upon absorption, folic acid is reduced to its biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[14] THF then serves as a carrier of one-carbon units at various oxidation states.

Caption: Conversion of Folic Acid to Tetrahydrofolate.

One-Carbon Metabolism

THF and its derivatives are central to the transfer of one-carbon units from donors like serine and glycine to various biosynthetic pathways. This network is crucial for cellular proliferation and maintenance.

Caption: Interplay of Folate and Methionine Cycles.

Role in Nucleotide Synthesis

Folate coenzymes are indispensable for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine. 10-Formyl-THF provides carbon atoms for the purine ring, while 5,10-methylene-THF is the methyl group donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis catalyzed by thymidylate synthase.[13]

Caption: Folate's Role in DNA Precursor Synthesis.

Conclusion

Folic acid dihydrate is a well-characterized molecule with defined chemical and physical properties that are essential for its application in pharmaceutical and research settings. The analytical techniques outlined in this guide provide robust methods for its quantification and characterization. A thorough understanding of its central role in one-carbon metabolism and nucleotide synthesis underscores its importance in cellular health and provides a basis for its therapeutic applications and for the development of drugs that target these fundamental pathways. This guide serves as a foundational resource for professionals seeking to leverage the properties and biological functions of folic acid dihydrate in their work.

References

- 1. scispace.com [scispace.com]

- 2. Folic acid dihydrate | C19H23N7O8 | CID 135564683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Folic acid dihydrate, 97% | Fisher Scientific [fishersci.ca]

- 4. himedialabs.com [himedialabs.com]

- 5. FOLIC ACID DIHYDRATE|lookchem [lookchem.com]

- 6. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ijpsr.com [ijpsr.com]

- 10. A spectrophotometric method for determining the amount of folic acid in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 13. Folate - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Folic Acid? [synapse.patsnap.com]

Folic Acid Dihydrate: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on the Physicochemical Properties, Biological Roles, and Analytical Methodologies of Folic Acid Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of folic acid dihydrate, a crucial synthetic form of the water-soluble vitamin B9. This document consolidates essential physicochemical data, explores its central role in metabolic and signaling pathways, and presents detailed experimental protocols for its analysis and application in research settings.

Physicochemical Properties

Folic acid dihydrate is the hydrated form of pteroylglutamic acid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citations |

| CAS Number | 75708-92-8 | [1][2] |

| Molecular Formula | C₁₉H₁₉N₇O₆ · 2H₂O | [1] |

| Molecular Weight | 477.43 g/mol | [1][3][4][5] |

| Appearance | Yellow to orange crystalline powder | [1] |

| Synonyms | Pteroylglutamic acid dihydrate | [1] |

Biological Significance: Metabolic and Signaling Pathways

Folic acid is a prodrug that is metabolically reduced to the active form, tetrahydrofolate (THF), within the cell. THF and its derivatives are essential coenzymes in a network of interconnected metabolic pathways known as one-carbon metabolism.[1][2][5][6] These pathways are critical for the de novo synthesis of nucleotides (purines and thymidylate), the methylation of DNA, RNA, proteins, and lipids, and the metabolism of several amino acids, including serine, glycine, and methionine.[2][5][6]

One-Carbon Metabolism

The central role of folic acid is to act as a carrier of one-carbon units at various oxidation states (e.g., methyl, methylene, formyl).[2] Upon entering the cell, folic acid is sequentially reduced to dihydrofolate (DHF) and then to the biologically active tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[3] THF then serves as the acceptor and donor of one-carbon units, facilitating essential biosynthetic reactions.

Figure 1: Simplified overview of folic acid's role in one-carbon metabolism.

Folate Receptor-Mediated Signaling

Beyond its classical role in metabolism, there is growing evidence for folate receptor-mediated signaling pathways that are independent of one-carbon metabolism.[7][8] The folate receptor alpha (FRα), which is overexpressed in several cancers, can, upon binding to folate, initiate intracellular signaling cascades.[7][9] One such pathway involves the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically STAT3.[9] This activation can promote cell proliferation and upregulate the expression of STAT3-responsive genes.[9]

Figure 2: Folate receptor-mediated activation of the JAK/STAT3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of folic acid dihydrate.

Quantification of Folic Acid using High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of folic acid in fortified food products.[10][11]

Materials:

-

HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm)[11]

-

UV or electrochemical detector

-

Mobile phase: 40 mM sodium phosphate dibasic, heptahydrate buffer, and 8% acetonitrile (v/v), pH 5.5[10]

-

Folic acid standard

-

Trienzyme solution (α-amylase, protease, and a conjugase) for sample extraction from complex matrices[10]

Procedure:

-

Standard Preparation: Prepare a stock solution of folic acid in a suitable solvent (e.g., 0.1 M NaOH) and perform serial dilutions to create a calibration curve.

-

Sample Extraction (for fortified foods):

-

HPLC Analysis:

-

Set the flow rate to 0.9 mL/min.[10]

-

Inject the prepared standards and samples into the HPLC system.

-

Monitor the elution of folic acid at its maximum absorbance wavelength (typically around 280 nm).[11]

-

Quantify the folic acid concentration in the samples by comparing the peak areas to the standard curve.

-

Figure 3: Experimental workflow for the HPLC analysis of folic acid in fortified foods.

Dihydrofolate Reductase (DHFR) Enzyme Assay

This colorimetric assay measures the activity of DHFR by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.[3]

Materials:

-

Spectrophotometer capable of reading absorbance at 340 nm

-

DHFR Assay Buffer

-

DHFR enzyme or sample containing DHFR

-

Dihydrofolate (DHF) substrate

-

NADPH

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold DHFR Assay Buffer. Centrifuge to remove debris and collect the supernatant.[3]

-

Reaction Setup: In a cuvette or 96-well plate, combine the DHFR Assay Buffer, the sample (or purified DHFR as a positive control), and NADPH.

-

Initiate Reaction: Add the DHF substrate to initiate the reaction.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode.[3]

-

Calculation: Calculate the DHFR activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH.

Assessment of Folic Acid's Impact on Gene Expression

This protocol outlines a general workflow for investigating the effects of folic acid supplementation on gene expression in cell culture.

Materials:

-

Cell culture medium with and without folic acid

-

Cultured cells of interest

-

RNA extraction kit

-

Reverse transcription reagents

-

qPCR or microarray reagents and instrumentation

Procedure:

-

Cell Culture and Treatment: Culture cells in media containing varying concentrations of folic acid (e.g., low, normal, and high supplementation).

-

RNA Extraction: After the desired treatment period, harvest the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

Gene Expression Analysis:

-

qPCR: Quantify the expression of specific target genes using real-time PCR.

-

Microarray: Analyze genome-wide changes in gene expression using a microarray platform.

-

-

Data Analysis: Normalize the gene expression data and determine the fold changes in gene expression between the different treatment groups.

Conclusion

Folic acid dihydrate is a cornerstone of nutritional science and a vital tool in biomedical research. A thorough understanding of its physicochemical characteristics, its intricate roles in cellular metabolism and signaling, and the appropriate analytical methods for its study are essential for researchers in diverse fields. This technical guide provides a foundational resource to support further investigation into the multifaceted biological functions of this essential vitamin.

References

- 1. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]

- 2. exodocientifica.com.br [exodocientifica.com.br]

- 3. assaygenie.com [assaygenie.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. dilaco.com [dilaco.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Transcriptome Analysis of Effects of Folic Acid Supplement on Gene Expression in Liver of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Folic Acid Casei Medium [himedialabs.com]

- 9. Genome-Wide Impact of Folic Acid on DNA Methylation and Gene Expression in Lupus Adipocytes: An In Vitro Study on Obesity | MDPI [mdpi.com]

- 10. Folic Acid Treatment Directly Influences the Genetic and Epigenetic Regulation along with the Associated Cellular Maintenance Processes of HT-29 and SW480 Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide on the Core Mechanism of Action of Folic Acid Dihydrate in Cellular Processes

Audience: Researchers, scientists, and drug development professionals.

Folic acid, a synthetic form of the water-soluble vitamin B9, is a critical micronutrient essential for a multitude of cellular processes.[1][2] Supplied as a stable dihydrate, its biological activity is unlocked through metabolic conversion into a family of tetrahydrofolate (THF) coenzymes. These coenzymes are pivotal players in one-carbon metabolism, a complex network of biochemical reactions that involve the transfer of one-carbon units.[3][4] This guide elucidates the core mechanisms of folic acid action, from its initial bioactivation to its indispensable roles in nucleotide synthesis, amino acid homeostasis, and epigenetic regulation.

Bioactivation: The Gateway to Biological Function

Folic acid itself is biologically inert.[5] Its journey into cellular metabolism begins with a two-step reduction process catalyzed by the enzyme dihydrofolate reductase (DHFR).[3][6][7] This reaction is dependent on NADPH as a cofactor.[8]

-

Step 1: Folic acid is first reduced to 7,8-dihydrofolate (DHF).[9][10]

-

Step 2: DHFR then catalyzes the further reduction of DHF to the biologically active 5,6,7,8-tetrahydrofolate (THF).[9][10]

This bioactivation is a rate-limiting step, and the activity of DHFR can vary significantly, with human liver DHFR being notably slower than its rat counterpart.[5] The central role of DHFR makes it a key target for antifolate drugs like methotrexate, which competitively inhibit the enzyme, thereby disrupting DNA synthesis and cell proliferation.[6][11]

The Folate Cycle: A Hub for One-Carbon Metabolism

Once formed, THF serves as the primary acceptor and donor of one-carbon units.[2] These units, existing at various oxidation states (e.g., formyl, methylene, methyl), are attached at the N5 or N10 positions of the THF molecule.[3] This network of interconverting folate derivatives is known as the folate cycle.

A key entry point for one-carbon units into the cycle is the conversion of the amino acid serine to glycine, a reaction catalyzed by serine hydroxymethyltransferase (SHMT).[10] This reaction transfers a one-carbon unit to THF, forming 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[10] From this central intermediate, other folate coenzymes are generated, each with specific roles:

-

5,10-Methenyltetrahydrofolate (5,10-CH=THF): Formed by the oxidation of 5,10-CH2-THF.

-

10-Formyltetrahydrofolate (10-CHO-THF): Involved in purine synthesis.[12]

-

5-Methyltetrahydrofolate (5-CH3-THF): The primary circulating form of folate, essential for the methylation cycle.[13] Its formation from 5,10-CH2-THF is an irreversible reaction catalyzed by methylenetetrahydrofolate reductase (MTHFR).[14]

Indispensable Roles in Cellular Proliferation and Function

The one-carbon units shuttled by THF derivatives are fundamental building blocks for two processes critical to cell division and survival: DNA synthesis and DNA methylation.

Folate coenzymes are directly involved in the de novo synthesis of both purines (adenine, guanine) and pyrimidines (thymine).[1]

-

Pyrimidine Synthesis: 5,10-methylenetetrahydrofolate donates its one-carbon unit for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[6] This reaction, catalyzed by thymidylate synthase, is an essential step for producing the thymine nucleotide required for DNA replication.[1] In this process, 5,10-CH2-THF is oxidized to DHF, which must then be reduced back to THF by DHFR to re-enter the folate cycle.[6]

-

Purine Synthesis: 10-formyltetrahydrofolate provides two of the carbon atoms in the purine ring structure, serving as a formyl group donor in two separate steps of the purine biosynthesis pathway.[1][12]

The folate cycle is intricately linked with amino acid metabolism and epigenetic regulation through the methionine cycle.[2]

-

Homocysteine to Methionine: 5-methyltetrahydrofolate, produced by the MTHFR enzyme, donates its methyl group to homocysteine. This reaction, which requires vitamin B12 as a cofactor, regenerates the essential amino acid methionine.[2][7]

-

SAM Synthesis: Methionine is then converted into S-adenosylmethionine (SAM).[7][15]

-

DNA Methylation: SAM is the universal methyl donor for virtually all cellular methylation reactions, including the methylation of DNA, RNA, and proteins.[15] DNA methylation is a crucial epigenetic mechanism that regulates gene expression without altering the DNA sequence itself. By supplying the methyl group for this process, folate plays a direct role in epigenetic control.[16]

Deficiencies in folate can lead to an accumulation of homocysteine, a risk factor for various health issues, and can impair DNA synthesis and methylation, contributing to conditions like megaloblastic anemia and neural tube defects.[3]

Quantitative Data Summary

The kinetics of folate-metabolizing enzymes are critical for understanding the efficiency of these pathways. Values can vary based on experimental conditions, species, and the presence of genetic polymorphisms.

Table 1: Properties of Key Folate-Metabolizing Enzymes

| Enzyme | Gene | Substrate(s) | Product(s) | Key Characteristics |

| Dihydrofolate Reductase (DHFR) | DHFR | Dihydrofolate, NADPH | Tetrahydrofolate, NADP+ | Catalyzes the rate-limiting step in folic acid bioactivation.[8] Human DHFR activity is significantly lower than in rodents.[5] Target of methotrexate.[11] |

| Methylenetetrahydrofolate Reductase (MTHFR) | MTHFR | 5,10-Methylenetetrahydrofolate | 5-Methyltetrahydrofolate | Catalyzes an irreversible step, committing one-carbon units to the methylation cycle.[14] Common polymorphisms (e.g., C677T) can reduce enzyme efficacy by up to 70%.[15] |

| Methionine Synthase (MS) | MTR | 5-Methyltetrahydrofolate, Homocysteine | Tetrahydrofolate, Methionine | Requires Vitamin B12 (cobalamin) as a cofactor.[2] Links the folate and methionine cycles. |

| Thymidylate Synthase (TS) | TYMS | 5,10-Methylenetetrahydrofolate, dUMP | Dihydrofolate, dTMP | Essential for de novo thymidine synthesis for DNA replication.[1] |

Experimental Protocols

Analyzing the function of the folate pathway requires specific and sensitive assays. Below are outlines of key experimental methodologies.

This assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[17][18]

Principle: DHFR catalyzes: DHF + NADPH + H⁺ → THF + NADP⁺. The consumption of NADPH leads to a decrease in absorbance at 340 nm.

Methodology:

-

Sample Preparation: Homogenize cells or tissues (e.g., 1-10 x 10⁶ cells or 10-50 mg tissue) in ice-cold DHFR Assay Buffer.[18][19] Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris. The supernatant is the sample lysate.[18][19]

-

Reaction Setup: In a 96-well plate, prepare wells for standards, samples, and controls.

-

Sample Wells: Add 5-50 µL of sample lysate and adjust the volume to 100 µL with DHFR Assay Buffer.[19]

-

Sample Background Control: Add the same amount of sample lysate. This control will receive buffer instead of the DHFR substrate to measure non-specific NADPH oxidation.[18]

-

Positive Control: Use a known concentration of purified DHFR enzyme.[19]

-

-

Reagent Addition:

-

Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at room temperature, recording data every 15-30 seconds for 10-20 minutes.[19][20]

-

Calculation: Determine the rate of NADPH consumption (ΔOD/min) from the linear portion of the curve. Subtract the rate of the background control from the sample rate. Calculate DHFR activity using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹).

References

- 1. Folate - Wikipedia [en.wikipedia.org]

- 2. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. pharmacy180.com [pharmacy180.com]

- 4. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Folic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Folic Acid Metabolism in Cancer [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. What is Folic Acid used for? [synapse.patsnap.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 12. Regulatory mechanisms of one-carbon metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTHFR gene: MedlinePlus Genetics [medlineplus.gov]

- 14. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]

- 15. nurturingpediatrics.com [nurturingpediatrics.com]

- 16. Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]

- 18. content.abcam.com [content.abcam.com]

- 19. assaygenie.com [assaygenie.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

The Role of Folic Acid Dihydrate in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid, a synthetic form of the B vitamin folate, is a cornerstone of cellular metabolism, primarily through its central role in one-carbon transfer reactions. This technical guide provides an in-depth exploration of the function of folic acid dihydrate in the intricate network of one-carbon metabolism pathways. We will dissect the enzymatic conversion of folic acid into its biologically active tetrahydrofolate derivatives, their subsequent roles as one-carbon unit carriers, and their critical involvement in the synthesis of nucleotides and amino acids. This guide also presents a compilation of quantitative data on key enzyme kinetics, detailed experimental protocols for the assessment of folate metabolism, and visual representations of the core metabolic and signaling pathways.

Introduction: From Folic Acid Dihydrate to Bioactive Folates

Folic acid, chemically known as pteroyl-L-glutamic acid, is most commonly available as a dihydrate in pharmaceutical preparations and research reagents. The two water molecules in the crystal structure contribute to its stability. In a biological context, once dissolved, folic acid dihydrate behaves identically to anhydrous folic acid. As a synthetic, oxidized form, folic acid itself is not biologically active. Its journey into the metabolic machinery begins with its reduction to the active coenzyme, tetrahydrofolate (THF).[1][2] This crucial activation is a two-step process catalyzed by the enzyme dihydrofolate reductase (DHFR), utilizing NADPH as a reductant.[1][3][4][5]

-

Folic Acid → Dihydrofolate (DHF)

-

Dihydrofolate (DHF) → Tetrahydrofolate (THF)

THF is the parent compound for a family of folate coenzymes that act as acceptors and donors of one-carbon units at various oxidation states (e.g., methyl, methylene, formyl).[6][7][8] These one-carbon transfer reactions are collectively known as one-carbon metabolism.

Core One-Carbon Metabolism Pathways

One-carbon metabolism is compartmentalized within the cell, with interconnected pathways operating in the cytoplasm and mitochondria.[9][10] These pathways are fundamental for three critical cellular functions:

-

Purine Synthesis: The de novo synthesis of purine nucleotides (adenine and guanine), the building blocks of DNA and RNA, requires two one-carbon units from 10-formyl-THF.

-

Thymidylate Synthesis: The synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) is catalyzed by thymidylate synthase and utilizes 5,10-methylene-THF as the one-carbon donor. This reaction is a rate-limiting step in DNA synthesis.

-

Methionine Cycle: This cycle is responsible for the regeneration of methionine from homocysteine. 5-methyl-THF donates its methyl group in a reaction catalyzed by methionine synthase (MS), which requires vitamin B12 as a cofactor. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation.

Below is a diagram illustrating the central role of folic acid derivatives in these interconnected pathways.

Key Enzymes and Their Kinetics

The efficiency and regulation of one-carbon metabolism are dictated by the kinetics of its key enzymes. Understanding these parameters is crucial for drug development and for interpreting metabolic data.

| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) or kcat (s⁻¹) | Organism/Tissue |

| Dihydrofolate Reductase (DHFR) | Dihydrofolate (DHF) | 0.05 | - | Human Liver |

| Folic Acid | 1.8 | 850-fold slower than with DHF | Rat Liver | |

| Dihydrofolate (DHF) | 3.2 - 42.6 | 442 - 634 nmol/min/mg | P. falciparum | |

| Serine Hydroxymethyltransferase (SHMT1 - cytosolic) | L-Serine | - | - | Human |

| Tetrahydrofolate (THF) | - | - | Human | |

| Serine Hydroxymethyltransferase (SHMT2 - mitochondrial) | L-Serine | - | - | Human |

| Tetrahydrofolate (THF) | - | - | Human | |

| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-methylenetetrahydrofolate | Varies with substrate concentration | - | - |

| Methionine Synthase (MS) | 5-methyltetrahydrofolate, Homocysteine | - | - | Human |

| Thymidylate Synthase (TS) | dUMP, 5,10-methylenetetrahydrofolate | dUMP: 7.1, 5,10-CH2-THF: 2.9 | 0.5 s⁻¹ | Human (chimeric) |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.

Regulation of One-Carbon Metabolism: The mTOR Signaling Pathway

Recent research has identified the mechanistic target of rapamycin (mTOR) signaling pathway as a crucial sensor and regulator of folate availability.[3][8][11][12][13] Folate deficiency can lead to the inhibition of both mTOR Complex 1 (mTORC1) and mTORC2, affecting a wide range of cellular processes, including protein synthesis, nutrient transport, and mitochondrial function.[11][12] This provides a direct link between folate status and the regulation of cell growth and proliferation.

Experimental Protocols

A precise and reproducible methodology is paramount for the study of one-carbon metabolism. This section provides an overview of key experimental protocols.

Dihydrofolate Reductase (DHFR) Activity Assay

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[4][14][15][16][17]

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Quartz cuvettes or 96-well UV-transparent plates

-

DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

NADPH solution (e.g., 10 mM)

-

Dihydrofolate (DHF) solution (e.g., 2 mM)

-

Enzyme sample (cell lysate, tissue homogenate, or purified enzyme)

Procedure:

-

Prepare a reaction mixture containing DHFR assay buffer and NADPH in a cuvette or well.

-

Add the enzyme sample to the reaction mixture and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding DHF.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Quantification of Folate Derivatives by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of various folate species in biological samples.[9][18][19][20]

Key Considerations:

-

Sample Stability: Folates are susceptible to oxidation and degradation. Samples should be protected from light and heat, and antioxidants such as ascorbic acid should be added during sample preparation.

-

Internal Standards: The use of stable isotope-labeled internal standards for each folate vitamer is crucial for accurate quantification.

-

Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used for separation, depending on the specific folate derivatives being analyzed.

-

Mass Spectrometry: Multiple reaction monitoring (MRM) mode is typically used for its high selectivity and sensitivity.

DNA Methylation Analysis by Pyrosequencing

Pyrosequencing is a quantitative method for analyzing DNA methylation at specific CpG sites.[1][6][7][21][22] It relies on the sequencing-by-synthesis principle following bisulfite treatment of DNA, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

Workflow:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.

-

Bisulfite Conversion: Treat the DNA with sodium bisulfite to convert unmethylated cytosines to uracils.

-

PCR Amplification: Amplify the target region using biotinylated primers.

-

Pyrosequencing: The biotinylated PCR product is immobilized on streptavidin-coated beads, and the sequencing primer is annealed. The sequencing reaction is performed by the sequential addition of deoxynucleotides, and the incorporation of each nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.

-

Data Analysis: The methylation percentage at each CpG site is calculated from the ratio of cytosine to thymine signals.

Conclusion

Folic acid dihydrate is a vital pro-vitamin that, upon conversion to its active tetrahydrofolate forms, plays an indispensable role in one-carbon metabolism. This intricate network of enzymatic reactions is fundamental for cell proliferation, survival, and epigenetic regulation. A thorough understanding of the pathways, enzyme kinetics, and regulatory mechanisms, such as the mTOR signaling pathway, is essential for researchers in basic science and drug development. The experimental protocols outlined in this guide provide a framework for the accurate and reliable investigation of folate metabolism and its impact on cellular function. Continued research in this field will undoubtedly uncover further complexities and provide new opportunities for therapeutic intervention in a variety of diseases.

References

- 1. Kinetic and molecular properties of the dihydrofolate reductase from pyrimethamine-sensitive and pyrimethamine-resistant clones of the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-carbon metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Cytosolic and Mitochondrial Serine Hydroxymethyltransferase Isoforms in Comparison: Full Kinetic Characterization and Substrate Inhibition Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. appling.cm.utexas.edu [appling.cm.utexas.edu]

- 7. The Effect of Protein Mass Modulation on Human Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. [PDF] Atypical transient state kinetics of recombinant human dihydrofolate reductase produced by hysteretic behavior. Comparison with dihydrofolate reductases from other sources. | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of thymidylate synthase activity in colon tumor tissues after treatment with 5-fluorouracil [pubmed.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. Assays for Methylenetetrahydrofolate Reductase Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cryo‐kinetics Reveal Dynamic Effects on the Chemistry of Human Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Folic Acid Dihydrate: A Technical Guide to its Crystal Structure and Implications

Abstract: This technical guide provides an in-depth analysis of the crystal structure of folic acid dihydrate (C₁₉H₁₉N₇O₆·2H₂O), a crucial synthetic vitamin in the B-complex family. Utilizing data from synchrotron X-ray powder diffraction and density functional theory (DFT) optimizations, this paper details the molecule's crystallographic parameters, intricate three-dimensional hydrogen bonding network, and distinct molecular conformation. We present detailed experimental protocols for structure determination and refinement. Furthermore, the implications of these structural features on the compound's physicochemical properties—such as stability, solubility, and molecular recognition by biological receptors—are discussed. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the solid-state characteristics of folic acid dihydrate.

Introduction

Folic acid, also known as Vitamin B9, is a synthetic folate essential for numerous metabolic processes, including the synthesis of nucleic acids (DNA and RNA) and the metabolism of amino acids.[1] Its role is particularly critical during periods of rapid cell division and growth, such as pregnancy and infancy.[1] The commercially available and most common form of folic acid is a dihydrate.[2] Understanding its solid-state properties is paramount for the pharmaceutical industry, as these characteristics directly influence its stability, dissolution rate, and bioavailability in solid dosage forms. This guide elucidates the detailed crystal structure of folic acid dihydrate and explores the functional consequences of this arrangement.

Crystal Structure Analysis

The crystal structure of folic acid dihydrate has been determined and refined using synchrotron X-ray powder diffraction data, with subsequent optimization through density functional techniques.[2][3]

Crystallographic Data

Folic acid dihydrate crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell.[2][3] The fundamental crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Formula | C₁₉H₁₉N₇O₆·2H₂O |

| Space Group | P2₁2₁2₁ |

| a | 7.27578(3) Å[2][3] |

| b | 8.63217(4) Å[2][3] |

| c | 32.41719(22) Å[2][3] |

| Volume (V) | 2035.985(18) ų[2][3] |

| Z | 4[2][3] |

Molecular Conformation

In the crystalline state, the folic acid molecule adopts an extended conformation.[4] A key feature is the bent conformation of the dicarboxylic acid (glutamic acid) side chain relative to the p-aminobenzoyl and pteridine moieties.[2][3] The pteridine ring is present in its keto form.[3][4] This specific spatial arrangement has significant implications for how the molecule interacts with biological targets.

Supramolecular Assembly: The Hydrogen Bonding Network

The crystal structure is extensively stabilized by a complex, three-dimensional network of hydrogen bonds.[2][3] This network involves the folic acid molecule and the two water molecules of hydration. Key interactions include:

-

Carboxylic Acid Donations: The carboxylic acid groups act as proton donors. One donates a proton to a water molecule (O₅₂), while the other donates to the ketone group (O₁₂) of a neighboring folic acid molecule.[2]

-

Water Molecule Bridging: Each water molecule participates actively in the network by donating two protons and accepting one.[2]

-

N-H···O Bonds: Several nitrogen-hydrogen groups on the pteridine ring and amide linkage also form hydrogen bonds with oxygen acceptors.[2]

This robust hydrogen-bonding scheme is the primary reason for the crystal's stability.

Experimental Protocols

The determination of the folic acid dihydrate crystal structure involves a multi-step process combining experimental diffraction with computational modeling.

Crystallization and Sample Preparation

For analysis, commercial folic acid dihydrate is typically used. To ensure purity and suitability for diffraction, recrystallization from hot water or dilute acid can be performed.[5] The water content can be verified using Karl Fischer titration to confirm the dihydrate stoichiometry.[3]

Data Collection and Structure Solution

High-resolution X-ray powder diffraction (XRPD) data is collected using a synchrotron source, which provides a highly intense and collimated X-ray beam necessary for resolving complex structures from powder samples.[2] The diffraction pattern is indexed to determine the unit cell parameters and space group.[2][6] The structure is then solved from this data using direct-space methods, such as simulated annealing, where a model of the folic acid molecule and two water molecules are used as fragments to find the best fit within the determined unit cell.[2][6]

Structure Refinement and Optimization

Following the initial solution, a Rietveld refinement is carried out using software like GSAS (General Structure Analysis System).[2] This process adjusts the atomic coordinates and other structural parameters to minimize the difference between the observed and calculated diffraction patterns. To further improve the accuracy of the hydrogen atom positions and optimize the molecular geometry, Density Functional Theory (DFT) calculations are employed.[2]

References

- 1. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of folic acid dihydrate, C29H29N2O6(H2O)2 | Powder Diffraction | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Folic acid: crystal structure and implications for enzyme binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FOLIC ACID DIHYDRATE | 75708-92-8 [chemicalbook.com]

- 6. iris.unito.it [iris.unito.it]

The In Vitro Biological Functions of Folic Acid Dihydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro biological functions of folic acid dihydrate, the stable, synthetic form of vitamin B9 commonly used in cell culture and experimental research. Folic acid is a critical water-soluble vitamin that, upon cellular uptake and metabolic reduction, serves as a pivotal cofactor in one-carbon metabolism. This pathway is fundamental to nucleotide synthesis, amino acid metabolism, and epigenetic regulation through DNA methylation. Understanding the in vitro effects of folic acid is paramount for research in cancer biology, developmental biology, and neurobiology, as well as for the development of targeted drug delivery systems.

Core Biological Functions and Cellular Uptake

Folic acid's primary role in vitro is as a precursor to tetrahydrofolate (THF), the biologically active form of folate. The conversion of folic acid to THF is catalyzed by the enzyme dihydrofolate reductase (DHFR). THF and its derivatives are essential coenzymes in the transfer of one-carbon units, which are vital for:

-

De novo purine and thymidylate synthesis: Essential for DNA and RNA replication and repair.

-

Amino acid metabolism: Including the interconversion of serine and glycine, and the methionine cycle.

-

Epigenetic modifications: By providing methyl groups for DNA and histone methylation, which regulate gene expression.

The cellular uptake of folates is primarily mediated by three transport systems:

-

Reduced Folate Carrier (RFC): A bidirectional anion exchanger with a higher affinity for reduced folates than for folic acid.

-

Proton-Coupled Folate Transporter (PCFT): An influx carrier with an acidic pH optimum, crucial for intestinal absorption and also expressed in various cell types.

-

Folate Receptors (FRs): High-affinity receptors (FRα, FRβ, and FRγ) that mediate folate uptake via endocytosis. FRα is frequently overexpressed in various cancers, making it a target for drug delivery.

Quantitative Data on In Vitro Effects

The in vitro effects of folic acid are highly dependent on its concentration and the specific cell type. The following tables summarize quantitative data from various studies.

| Cell Line | Assay Type | Folic Acid Concentration | Observed Effect |

| HT-29 (Colon Cancer) | Proliferation (SRB Assay) | 100 ng/mL | ~28% increase in proliferation compared to folate-depleted conditions.[1] |

| Proliferation (SRB Assay) | 10,000 ng/mL | ~15% decrease in proliferation compared to 100 ng/mL.[1] | |

| Genomic Stability (Comet Assay) | 10,000 ng/mL | Significant improvement in genomic stability (reduced DNA damage).[1] | |

| SW480 (Colon Cancer) | Proliferation (SRB Assay) | 0, 100, 10,000 ng/mL | No significant change in proliferation.[1] |

| HepG2 (Liver Cancer) | Gene Expression (mRNA) | Physiologically relevant | Dose-related increase in BRCA1 and BRCA2 mRNA expression.[2] |

| Hs578T (Breast Cancer) | Gene Expression (mRNA) | Physiologically relevant | Dose-related increase in BRCA1 and BRCA2 mRNA expression.[2] |

| Protein Expression | Physiologically relevant | Increased BRCA1 protein expression.[2] | |

| MCF7 (Breast Cancer) | Gene Expression (mRNA) | Physiologically relevant | Dose-related increase in BRCA2 mRNA expression.[2] |

| LNCaP (Prostate Cancer) | Cell Growth | 100 nM | Increased cell growth compared to 4 nM. |

| Invasion | 100 nM | Increased invasive capacity. | |

| HeLa (Cervical Cancer) | Methotrexate (MTX) IC50 | 2 µM | In the absence of RFC, the IC50 for MTX was 14-fold higher than in wild-type cells at pH 7.4.[3] |

| Parameter | Cell Line | Ligand | Value |

| IC50 | KB cells | Folic Acid | 10.2 ± 1.1 nM |

| Ki | KB cells | Folic Acid | 6.8 ± 0.7 nM |

| Kd | FRα | Folic Acid | < 1 nM |

Signaling Pathways Modulated by Folic Acid

Folic acid supplementation can influence various intracellular signaling pathways, leading to changes in cell proliferation, differentiation, and survival.

One-Carbon Metabolism Pathway

This is the central pathway involving folic acid. Upon entering the cell, folic acid is sequentially reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR). THF is then converted into various one-carbon donors for nucleotide synthesis and methylation reactions.

References

- 1. Folic Acid supplementation stimulates notch signaling and cell proliferation in embryonic neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Proton-Coupled Folate Transporter: Impact on Pemetrexed Transport and on Antifolates Activities Compared to the Reduced Folate Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A prominent low-pH methotrexate transport activity in human solid tumors: contribution to the preservation of methotrexate pharmacologic activity in HeLa cells lacking the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Folic Acid Dihydrate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of folic acid dihydrate in cell culture experiments. The information is intended to guide researchers in accurately preparing folic acid solutions, selecting appropriate concentrations for their cell lines, and understanding its effects on cellular processes.

Introduction

Folic acid, a synthetic form of the water-soluble vitamin B9, is an essential supplement in cell culture media.[1][2] It plays a critical role as a precursor for the synthesis of nucleotides, which are vital for DNA synthesis, replication, and repair.[3] Consequently, folic acid is indispensable for cell proliferation and growth. Folic acid dihydrate is a common form used for laboratory preparations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of folic acid dihydrate is crucial for its effective use in cell culture.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉N₇O₆ · 2H₂O | --INVALID-LINK-- |

| Molecular Weight | 477.44 g/mol | --INVALID-LINK-- |

| Appearance | Yellow to orange crystalline powder | --INVALID-LINK-- |

| Solubility | ||

| In Water (25°C) | 0.0016 mg/mL | --INVALID-LINK-- |

| In 0.1 M NaOH | Soluble | --INVALID-LINK-- |

| In dilute acids and alkaline solutions | Soluble | --INVALID-LINK-- |

| In most organic solvents | Practically insoluble | --INVALID-LINK-- |

| Stability | ||

| Light | Photolabile; degrades upon exposure to UV and visible light.[1][4] | --INVALID-LINK-- |

| Temperature | Relatively stable at room temperature in the dark; heating degrades both acidic and alkaline solutions.[1] | --INVALID-LINK-- |

| pH | More stable in alkaline solutions than acidic solutions.[1] | --INVALID-LINK-- |

| Oxygen | Susceptible to oxidation; degradation can be accelerated in the presence of oxygen.[4] | --INVALID-LINK-- |

Experimental Protocols

Preparation of a 10 mM Folic Acid Dihydrate Stock Solution

Materials:

-

Folic acid dihydrate (MW: 477.44 g/mol )

-

1 M Sodium Hydroxide (NaOH)

-

Sterile, nuclease-free water

-

Sterile 15 mL and 50 mL conical tubes

-

0.22 µm sterile syringe filter

-

Sterile syringes

Protocol:

-

Weighing: Accurately weigh 4.77 mg of folic acid dihydrate powder and transfer it to a sterile 15 mL conical tube.

-

Solubilization: Add 100 µL of 1 M NaOH to the tube. Gently vortex or swirl the tube to dissolve the powder completely. The solution should turn a clear, yellowish-orange color.

-

Dilution: Add sterile, nuclease-free water to bring the total volume to 1 mL. Mix thoroughly by gentle inversion.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile 1.5 mL microcentrifuge tube or a cryovial.

-

Storage: Store the 10 mM stock solution in small aliquots at -20°C, protected from light. Under these conditions, the solution is stable for up to 6 months. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions in Cell Culture Medium

Protocol:

-

Thaw a frozen aliquot of the 10 mM folic acid stock solution at room temperature, protected from light.

-

Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. For example, to prepare 100 mL of medium with a final folic acid concentration of 10 µM, add 100 µL of the 10 mM stock solution to 99.9 mL of the medium.

-

Mix the medium thoroughly by gentle swirling.

-

The prepared medium should be used immediately or stored at 2-8°C, protected from light, for no longer than one week.

Recommended Concentrations for Cell Culture

The optimal concentration of folic acid can vary depending on the cell type and the specific experimental requirements. Below is a table of commonly used concentrations in various cell culture media and experimental settings.

| Cell Line/Medium | Folic Acid Concentration | Notes | Reference |

| Common Media Formulations | |||

| DMEM | 4 mg/L (~9 µM) | Standard concentration for many common cell lines. | --INVALID-LINK-- |

| RPMI-1640 | 1 mg/L (~2.26 µM) | Commonly used for suspension cells like lymphocytes. | --INVALID-LINK-- |

| Ham's F-12 | 1.3 mg/L (~2.94 µM) | Often used for CHO cells and in serum-free formulations. | --INVALID-LINK-- |

| Experimental Concentrations | |||

| Human Lymphoblastoid Cells | 12 nM - 10,000 nM | Used to study the effects of folate depletion and supraphysiological levels. | [5] |

| HT29 Colon Cancer Cells | 10 ng/mL (~22.6 nM) and 100 ng/mL (~226 nM) | To investigate the impact of different folate levels on cell turnover. | [6] |

| SH-SY5Y Neuroblastoma Cells | 1 µM, 5 µM, 10 µM | To analyze effects on cell proliferation and viability. | [7] |

| Embryonic Neural Stem Cells | Low (100 nM) and High (1000 nM) | To study the stimulation of Notch signaling and proliferation. | [8] |

Effects on Cell Proliferation and Viability

Folic acid supplementation generally promotes cell proliferation and viability. However, the specific effects can be dose-dependent and cell-type specific.

| Cell Line | Folic Acid Concentration | Observed Effect | Reference |

| HT29 Colon Cancer Cells | 100 ng/mL vs 10 ng/mL | 2.4-fold higher growth rate and increased apoptosis. | [6] |

| SH-SY5Y Neuroblastoma Cells | 1 µM, 5 µM, 10 µM | Increased cell viability at all concentrations. | [7] |

| Embryonic Neural Stem Cells | 100 nM and 1000 nM | Dose-dependent stimulation of cell proliferation. | [8] |

| Human Lymphoblastoid Cells | 12 nM (depletion) | Significant increase in cell doubling time. | [5] |

| Mouse Embryonic Fibroblasts (MEFs) | 50 nM, 500 nM, 5 µM | Stronger promotion of cell proliferation compared to 5-methyltetrahydrofolate. | [3] |

Signaling Pathways and Experimental Workflows

Folic acid, upon binding to the folate receptor (FOLR1), can activate several intracellular signaling pathways that regulate cell proliferation, differentiation, and other cellular processes.

Folic Acid-Mediated Signaling Pathways

Caption: Folic acid signaling pathways.

Experimental Workflow for Preparing Folic Acid Supplemented Media

Caption: Workflow for folic acid media preparation.

Troubleshooting

| Issue | Possible Cause | Recommendation |

| Precipitation in stock solution | Incomplete dissolution or pH drop. | Ensure complete dissolution in NaOH before adding water. Check the final pH of the stock solution; it should be slightly alkaline. |

| Precipitation in cell culture medium | High concentration of folic acid exceeding its solubility at physiological pH. | Prepare a more dilute stock solution or add the stock solution to the medium while gently stirring. Ensure the final concentration does not exceed the solubility limit in the specific medium. |

| Loss of biological activity | Degradation of folic acid due to light exposure or improper storage. | Always handle and store folic acid solutions protected from light. Prepare fresh working solutions and avoid long-term storage of supplemented media at 4°C. |

| Inconsistent experimental results | Inaccurate concentration due to weighing errors or improper dilution. Repeated freeze-thaw cycles of the stock solution. | Use a calibrated analytical balance for weighing. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. |

Conclusion

The proper preparation and use of folic acid dihydrate are essential for maintaining healthy cell cultures and obtaining reliable experimental results. By following these detailed protocols and considering the information provided on its properties, stability, and cellular effects, researchers can effectively incorporate folic acid into their cell culture experiments.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Folic Acid and Tetrahydrofolates in Cell Culture [sigmaaldrich.com]

- 3. Folate regulation of planar cell polarity pathway and F-actin through folate receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Excessive Folic Acid Mimics Folate Deficiency in Human Lymphocytes [mdpi.com]

- 6. High folic acid increases cell turnover and lowers differentiation and iron content in human HT29 colon cancer cells | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 7. gulhanemedj.org [gulhanemedj.org]

- 8. Folic Acid Supplementation Stimulates Notch Signaling and Cell Proliferation in Embryonic Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Folic Acid Dihydrate in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of folic acid dihydrate in various aqueous media, such as pharmaceutical dissolution media and cell culture media. The described protocol is selective, linear, precise, and accurate, making it suitable for routine analysis in research and quality control settings.

Introduction

Folic acid (Vitamin B9), a water-soluble B vitamin, is crucial for numerous biological processes, including DNA synthesis, repair, and methylation.[1][2] Its quantification in different matrices is essential for drug development, pharmaceutical quality control, and nutritional analysis. This document provides a detailed protocol for a reliable HPLC method to determine the concentration of folic acid dihydrate.

Chromatographic Conditions

A generalized isocratic HPLC method is presented below. The conditions can be optimized based on the specific instrumentation and laboratory environment.

| Parameter | Recommended Condition |

| HPLC Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1][3] |

| Mobile Phase | Methanol and Acetate Buffer (pH 5.2) in a 50:50 (v/v) ratio[3] |

| Alternative: 0.1% v/v Trifluoroacetic acid (TFA) and Acetonitrile (80:20 v/v)[2] | |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 20 µL[3] |

| Column Temperature | 25°C[2][3] |

| Detection | UV-Vis Detector at 280 nm or 290 nm[2][4] |

| Retention Time | Approximately 1.8 - 2.8 minutes, depending on the exact conditions[2][3] |

Experimental Workflow

The overall experimental process from sample receipt to final data analysis is illustrated in the following workflow diagram.

Caption: Experimental workflow for HPLC quantification of folic acid.

Protocols

Materials and Reagents

-

Folic Acid Dihydrate Reference Standard

-

Methanol (HPLC Grade)[3]

-

Acetonitrile (HPLC Grade)[2]

-

Sodium Acetate[3]

-

Trifluoroacetic Acid (TFA)[2]

-

Milli-Q Water or equivalent high-purity water[3]

-

0.45 µm Syringe Filters

Standard Solution Preparation

-

Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of Folic Acid Dihydrate Reference Standard into a 100 mL volumetric flask. Dissolve in a small amount of the mobile phase and then dilute to volume with the mobile phase. Sonicate for 15 minutes to ensure complete dissolution.[3]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 15 µg/mL.[2][3] These solutions will be used to generate a calibration curve.

Sample Preparation Protocols

Protocol 1: Pharmaceutical Dissolution Media

-

Withdraw an aliquot of the dissolution medium at the specified time point.

-

If necessary, centrifuge the sample at 3500 rpm for 10 minutes to pellet any undissolved excipients.[3]

-

Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

-

Inject the filtered sample into the HPLC system.

Protocol 2: Cell Culture Media

-

Collect a sample of the cell culture medium.

-

To precipitate proteins, add an equal volume of cold acetonitrile to the media sample.

-

Vortex the mixture and then centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Inject the filtered sample into the HPLC system.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3] Key validation parameters are summarized below.

| Parameter | Typical Acceptance Criteria | Example Results |

| Linearity (r²) | ≥ 0.999 | 0.9994 - 0.9999[3][5] |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99% to 101%[3] |

| Precision (% RSD) | ≤ 2.0% | Intra-day: 0.87% - 3.36% Inter-day: 1.11% - 9.98%[5] |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.01 µg/mL in injected solution[6] |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.1 µg/mL[2] |

Data Analysis and Quantification

-

Calibration Curve: Generate a calibration curve by plotting the peak area of the folic acid standard injections against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantification: Determine the concentration of folic acid in the prepared samples by interpolating their peak areas on the calibration curve.

-

Final Concentration: Calculate the original concentration of folic acid dihydrate in the undiluted media by applying the dilution factor used during sample preparation.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the quantification of folic acid dihydrate in various aqueous media. The protocol is straightforward, employing common C18 columns and standard mobile phases, and demonstrates excellent performance in terms of linearity, accuracy, and precision. This method is well-suited for routine use in quality control and research environments.

References

- 1. HPLC Determination of Folic Acid (Vitamin B9) on Newcrom BH Column | SIELC Technologies [sielc.com]

- 2. ijpsi.org [ijpsi.org]

- 3. chemrj.org [chemrj.org]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. researchgate.net [researchgate.net]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Application Notes and Protocols: Preparation of Folic Acid Dihydrate Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folic acid, a B-complex vitamin (Vitamin B9), is a crucial component in numerous biological processes, including nucleotide synthesis and DNA methylation. Its dihydrate form is a common laboratory reagent. Due to its low solubility in neutral aqueous solutions, preparing stable and concentrated stock solutions requires specific protocols. These application notes provide detailed procedures for the dissolution of folic acid dihydrate for use in research and drug development settings.

Chemical and Physical Properties

Folic acid dihydrate is a yellow to orange crystalline powder.[1][2] Understanding its chemical properties is essential for proper handling and solution preparation.

Solubility Data

Folic acid's solubility is highly dependent on the pH of the solvent. It is practically insoluble in water at acidic and neutral pH but dissolves readily in alkaline solutions.[2][7]

| Solvent | Solubility | Reference |

| Water (0°C) | ~0.01 mg/mL | [7] |

| Water (25°C) | ~1.6 mg/L | [8] |

| Aqueous solutions (pH < 5) | Insoluble | [7][8] |

| 0.1 M Sodium Hydroxide (NaOH) | Readily soluble | [9] |

| 1 M Sodium Hydroxide (NaOH) | 50 - 100 mg/mL | [7][10][11] |

| Sodium Bicarbonate (NaHCO₃) Solution | Soluble | [7][11] |

| Dimethyl Sulfoxide (DMSO) | ~20 - 33 mg/mL | [11][12] |

| Dimethylformamide (DMF) | ~10 mg/mL | [12] |

| Ethanol | Insoluble | [2] |

Stability and Storage

The stability of folic acid in solution is influenced by several factors, including light, temperature, and pH.[13]

| Condition | Stability Information | Reference |

| Light | Photolabile; solutions are inactivated by UV light and should be protected from light. | [7] |

| pH | Stable in aqueous solutions between pH 5 and 8. | [14] |

| Temperature | Heating acidic or alkaline solutions can cause degradation. | [7] |

| Storage (Solid) | Stable for ≥4 years when stored at room temperature. | [12] |

| Storage (Aqueous Solution) | Alkaline solutions are reasonably stable if stored in the dark. It is often recommended not to store aqueous solutions for more than one day. | [7][12] |

| Storage (Frozen) | Stock solutions prepared in NaOH can be aliquoted and stored frozen. | [10] |

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling chemicals.

Protocol 1: Preparation of an Aqueous Alkaline Stock Solution (e.g., 10 mg/mL)

This protocol is suitable for applications where a small volume of a basic solution will not significantly alter the pH of the final working solution, such as in cell culture media preparation.

Materials:

-

Folic Acid Dihydrate (MW: 477.43 g/mol )

-

1 M Sodium Hydroxide (NaOH)

-

Sterile, purified water (e.g., Milli-Q or equivalent)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile filter (0.22 µm) and syringe

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh 100 mg of folic acid dihydrate powder and transfer it to a 15 mL sterile conical tube.

-

Initial Dissolution: Add 1 mL of 1 M NaOH to the tube.

-

Solubilization: Vortex the mixture until the folic acid powder is completely dissolved. The solution will be a clear, yellow-orange color. Gentle warming in a water bath (37°C) can aid dissolution but avoid overheating.

-

Volume Adjustment: Add sterile, purified water to bring the final volume to 10 mL. This results in a 10 mg/mL stock solution. The final NaOH concentration will be 0.1 M.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting (amber) tube.

-

Storage: Aliquot the sterile stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes. Store at -20°C. Frozen aliquots are stable for several months.

Protocol 2: Preparation of a DMSO Stock Solution (e.g., 20 mg/mL)

This protocol is recommended when the addition of NaOH is undesirable for the experimental system.

Materials:

-

Folic Acid Dihydrate (MW: 477.43 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile conical tubes (e.g., 15 mL)

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh 100 mg of folic acid dihydrate powder and transfer it to a 15 mL sterile conical tube.

-

Dissolution: Add 5 mL of anhydrous DMSO to the tube.

-

Solubilization: Vortex the mixture thoroughly until the powder is fully dissolved.[12] Ultrasonic treatment can be used to aid dissolution if necessary.[11]

-

Storage: Store the stock solution in small aliquots at -20°C in tubes protected from light.

Note: When preparing working solutions, the DMSO stock should be diluted at least 1:1000 to minimize potential cytotoxicity from the solvent. For maximum solubility in aqueous buffers, first dissolve the folic acid in DMSO and then dilute with the aqueous buffer of choice.[12]

Visualizations

Caption: Workflow for preparing folic acid dihydrate stock solutions.

Caption: Key factors influencing the stability of folic acid solutions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. himedialabs.com [himedialabs.com]

- 3. Folic acid dihydrate | C19H23N7O8 | CID 135564683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FOLIC ACID DIHYDRATE | 75708-92-8 [chemicalbook.com]

- 5. Folic acid dihydrate, 97% | Fisher Scientific [fishersci.ca]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Method of Analysis for Folic Acid | Pharmaguideline [pharmaguideline.com]

- 10. researchgate.net [researchgate.net]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Stability of folic acid under several parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijsrp.org [ijsrp.org]

Application Notes & Protocols: Folic Acid Dihydrate in Nanoparticle Formulation for Targeted Drug Delivery

Introduction

Targeted drug delivery is a cornerstone of modern therapeutics, aiming to maximize efficacy while minimizing systemic toxicity.[1] A prominent strategy in this field is the use of nanoparticles functionalized with targeting ligands that recognize and bind to receptors overexpressed on the surface of diseased cells.[1] Folic acid (FA) has become a widely utilized targeting moiety because its receptor, the folate receptor (FR), is frequently overexpressed in a variety of human cancers, including those of the breast, ovaries, lungs, kidneys, and cervix, while having limited expression in healthy tissues.[1][2] This differential expression allows for the selective delivery of nanoparticle-encapsulated therapeutics.

The high-affinity binding of folic acid to the folate receptor facilitates the internalization of FA-conjugated nanoparticles through receptor-mediated endocytosis, leading to an accumulation of the therapeutic agent at the tumor site.[3][4] Folic acid is advantageous as a targeting ligand because it is readily available, inexpensive, non-toxic, and non-immunogenic.[2]